molecular formula C12H17NO3 B064776 2-(Boc-amino)-3-methylphenol CAS No. 177342-60-8

2-(Boc-amino)-3-methylphenol

Cat. No. B064776
M. Wt: 223.27 g/mol
InChI Key: KMCZDRVWSNSEOK-UHFFFAOYSA-N
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Description

“2-(Boc-amino)-3-methylphenol” is a compound that involves a Boc-protected amino group . Boc, or tert-butyl carbamate, is a protecting group used in organic synthesis. The Boc group is stable towards most nucleophiles and bases . It’s used in the synthesis of multifunctional targets, especially when amino functions are involved .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate has been described .


Chemical Reactions Analysis

Boc-protected amines and amino acids can be cleaved by mild acidolysis . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Scientific Research Applications

  • Antiviral Activity: Research shows that derivatives of 2-amino-5-methylphenol exhibit significant antiviral activity against poliovirus, suggesting potential uses in antiviral drug development (Iwata et al., 2003).

  • Hemoglobin Reactions: Studies have demonstrated that 2-amino-4-methylphenol reacts with human hemoglobin, forming compounds like dihydrophenoxazinone. This finding is significant for understanding biochemical reactions involving hemoglobin (Tomoda et al., 1991).

  • Synthesis of Aminopeptidase Inhibitors: Research includes the synthesis of optically pure derivatives of certain amino acids, which are used to create aminopeptidase inhibitors. This has implications in the development of pharmaceuticals (Moon & Huh, 1991).

  • Antitumor Activity: A novel antitumor agent, synthesized using 2-amino-5-methylphenol, shows potential in treating human B cell and T cell lymphoblastoid cell lines, indicating its role in cancer therapy (Koshibu-Koizumi et al., 2002).

  • Synthesis of Non-Natural Amino Acids: The compound is used in the synthesis of methylphenylalanines, important in drug research for improving pharmacokinetic characteristics of peptide-based compounds (Li Xiao, 2008).

  • Chemical Characterization: Studies have explored the effect of electron-donating groups on the physical properties of compounds derived from aminophenol, which is crucial in material science and chemical engineering (Kaya et al., 2012).

  • Catalyst-Free Chemoselective Processes: The compound is involved in catalyst-free N-tert-butyloxycarbonylation of amines in water, a process important in organic synthesis and pharmaceutical manufacturing (Chankeshwara & Chakraborti, 2006).

  • Catalytic Applications: Its derivatives are used in the catalytic reduction of nitrophenol to aminophenol, a reaction significant in environmental chemistry and industrial applications (Zarringhadam & Farhadi, 2017).

Safety And Hazards

The safety data sheet for a similar compound, 2-(BOC-AMINO)ETHANETHIOL, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

The use of Boc-protected amines and amino acids continues to play an important role in peptide synthesis . The Boc group is ranked as “one of the most commonly used protective groups for amines” . Therefore, the future directions for “2-(Boc-amino)-3-methylphenol” and similar compounds likely involve further exploration and optimization of their synthesis and applications in organic chemistry.

properties

IUPAC Name

tert-butyl N-(2-hydroxy-6-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8-6-5-7-9(14)10(8)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCZDRVWSNSEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597638
Record name tert-Butyl (2-hydroxy-6-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Boc-amino)-3-methylphenol

CAS RN

177342-60-8
Record name tert-Butyl (2-hydroxy-6-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Porzelle, MD Woodrow, NCO Tomkinson - 2008 - Wiley Online Library
The rearrangement of a series of N,O‐difunctionalised N‐arylhydroxylamines to generate protected 2‐aminophenols has been investigated. N‐Boc‐N‐Aryl‐O‐acylhydroxylamines are …

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